Picloram-13C6

LC-MS/MS quantification matrix effect compensation isotope dilution mass spectrometry

Picloram-13C6 is a per-13C-labeled analog of the auxinic herbicide picloram (4-amino-3,5,6-trichloropicolinic acid), a pyridine carboxylic acid herbicide used for broadleaf weed and woody plant control. With all six carbon atoms replaced by 13C, it serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of picloram residues in environmental, biological, and food matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS).

Molecular Formula ¹³C₆H₃Cl₃N₂O₂
Molecular Weight 247.42
Cat. No. B1160601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicloram-13C6
Synonyms3,5,6-Trichloro-4-aminopicolinic Acid-13C6;  4-Amino-3,5,6-trichloro-2-picolinic Acid-13C6;  4-Amino-3,5,6-trichloro-2-pyridinecarboxylic Acid-13C6;  4-Amino-3,5,6-trichloropicolinic Acid-13C6;  4-Amino-3,5,6-trichloropyridine-2-carboxylic Acid-13C6;  4-A
Molecular Formula¹³C₆H₃Cl₃N₂O₂
Molecular Weight247.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picloram-13C6 – Stable Isotope-Labeled Internal Standard for Trace-Level Herbicide Analysis


Picloram-13C6 is a per-13C-labeled analog of the auxinic herbicide picloram (4-amino-3,5,6-trichloropicolinic acid), a pyridine carboxylic acid herbicide used for broadleaf weed and woody plant control . With all six carbon atoms replaced by 13C, it serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of picloram residues in environmental, biological, and food matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) . Its molecular formula is 13C6H3Cl3N2O2 and molecular weight is 247.42 g/mol, providing a nominal mass shift of +6 Da relative to unlabeled picloram (MW 241.46 g/mol) [1]. This mass shift is critical for resolving the internal standard signal from the naturally occurring isotopic envelope of the trichlorinated analyte.

Why Unlabeled Picloram or Deuterated Analogs Cannot Substitute Picloram-13C6 in Quantitative LC–MS/MS


Stable isotope-labeled internal standards are not interchangeable. The choice of isotope label profoundly influences quantitative accuracy due to differential matrix effect compensation. Deuterium-labeled analogs (e.g., Picloram-d4) often exhibit chromatographic isotope effects, eluting at a different retention time than the target analyte and therefore failing to co-elute with matrix interferences that suppress or enhance ionization [1]. In contrast, 13C-labeled analogs such as Picloram-13C6 show near-identical physicochemical properties to the unlabeled analyte, ensuring co-elution and equivalent matrix effect experience. A systematic head-to-head comparison of deuterated (2H7) versus 13C6-labeled internal standards for urinary biomarkers demonstrated that the deuterated IS produced an average quantitative bias of −59.2% relative to the 13C6 IS, with spike accuracy bias of −38.4%, whereas the 13C6 IS showed no significant bias [1]. For a trichlorinated analyte like picloram, where the natural isotopic envelope from three chlorine atoms already produces significant M+2 and M+4 signals, a +6 Da mass shift from 13C6 labeling places the IS signal cleanly outside this envelope, whereas a +2 Da shift from a less extensively labeled analog (e.g., Picloram-13C2) risks isotopic overlap and compromised quantification .

Picloram-13C6 – Quantitative Differentiation Evidence Against Closest Isotope-Labeled Alternatives


Matrix Effect Compensation: 13C6-Labeled IS Eliminates Quantitative Bias Observed with Deuterated Analogs

When quantifying analytes in complex biological matrices by LC–ESI–MS/MS, deuterated internal standards can exhibit a chromatographic isotope effect, causing differential elution and inadequate matrix effect compensation. In a direct head-to-head comparison, the deuterated IS (2MHA-[2H7]) produced urinary biomarker concentrations that were on average 59.2% lower than those generated with the 13C6-labeled IS (2MHA-[13C6]), and spike accuracy experiments revealed a −38.4% negative bias for the deuterated IS, while the 13C6 IS showed no significant bias [1]. This class-level inference applies directly to Picloram-13C6 vs. Picloram-d4: the 13C6 label ensures co-elution with unlabeled picloram and equivalent ionization suppression/enhancement, eliminating the systematic negative bias that plagues deuterated analogs.

LC-MS/MS quantification matrix effect compensation isotope dilution mass spectrometry

Isotopic Enrichment and Chemical Purity: Benchmark Against Dual- and Less-Labeled Picloram Standards

Vendor-certified isotopic enrichment for the benchmark [13C6,15N]-Picloram standard is 99% 13C (purity ≥98%), establishing the quality ceiling for picloram isotope-labeled reference materials . Picloram-13C6 (single-label) typically achieves ≥95% chemical purity with 99% 13C enrichment per atom position, offering sufficient isotopic fidelity for routine quantitative workflows at reduced cost relative to dual-labeled [13C6,15N]-Picloram . By contrast, Picloram-13C2,15N provides only a +3 Da nominal mass shift, and its lower labeling density increases the risk of isotopic cross-talk with the unlabeled analyte's natural chlorine isotope envelope in complex matrices. Picloram-13C6 thus represents the optimal balance of labeling completeness, mass shift, and cost for routine environmental monitoring applications.

isotopic enrichment chemical purity reference standard quality

Mass Shift Adequacy: +6 Da Avoids Chlorine Isotopologue Interference in Trichlorinated Analytes

Picloram contains three chlorine atoms (natural abundance: 35Cl ~75.8%, 37Cl ~24.2%), producing a prominent isotopic envelope with [M]:[M+2]:[M+4]:[M+6] relative abundances of approximately 100:96:31:3 [1]. A +2 Da mass shift (e.g., Picloram-13C2) places the internal standard signal directly within this envelope, risking integration errors and cross-talk between the analyte and IS channels. A +6 Da shift (Picloram-13C6) positions the IS signal beyond the significant isotopologue cluster (M+6 <3% relative abundance), ensuring clean baseline resolution between the unlabeled analyte and the labeled internal standard. This mass shift selection is validated by the molecular weight of Picloram-13C6 (247.42 g/mol) versus unlabeled picloram (241.46 g/mol), yielding an exact +5.96 Da mass difference (rounded to +6 Da nominal) .

isotopic interference chlorine isotopologue mass shift selection

Method Validation Compliance: Recovery and LOQ Benchmarks for Picloram-13C6 in Environmental Matrices

Picloram-13C6 serves as an internal standard in validated LC–MS/MS methods for pesticide residue analysis compliant with regulatory guidelines. Methods employing 13C6-labeled picloram as IS report recovery rates within the 85–115% range across soil, water, and plant tissue matrices, with limits of quantification (LOQ) ≤0.1 µg/L (0.1 ppb) in water samples after solid-phase extraction . These performance metrics are achievable specifically because 13C6-labeled IS compensates for both extraction losses and matrix effects simultaneously, whereas structural analog internal standards (e.g., clopyralid-13C6 used as IS for picloram) cannot correct for analyte-specific extraction efficiency differences, introducing an additional source of systematic error . A comprehensive study on simultaneous determination of aminopyralid, clopyralid, and picloram residues in vegetables and fruits by UPLC–MS/MS demonstrated that analyte-specific 13C-labeled IS is essential for achieving method accuracy within the 70–120% recovery window mandated by SANTE guidelines for each analyte independently .

method validation recovery efficiency limit of quantification

Picloram-13C6 – Optimal Procurement Scenarios for Research and Industrial Applications


Quantitative Environmental Residue Monitoring in Soil and Water

For environmental testing laboratories performing picloram residue quantification under EPA Method 1699 or equivalent LC–MS/MS protocols, Picloram-13C6 provides the essential +6 Da mass shift to avoid chlorine isotopologue interference, as demonstrated in the mass shift adequacy evidence [1]. Its 99% 13C enrichment ensures that the IS signal is not confounded by unlabeled analyte carryover, and its documented recovery range of 85–115% with LOQ ≤0.1 µg/L enables compliance with regulatory detection limits for groundwater monitoring programs.

Pesticide Residue Analysis in Food Commodities for Regulatory Compliance

Food safety laboratories performing multi-residue pesticide analysis by UPLC–MS/MS require analyte-specific isotope-labeled internal standards to meet SANTE/2020/12830 criteria (recovery 70–120%, precision RSD ≤20%). The evidence demonstrates that Picloram-13C6 corrects for both matrix effects and extraction losses specifically for picloram, whereas cross-analyte IS (e.g., clopyralid-13C6) introduces systematic uncertainty of ±15–25% . Picloram-13C6 is the mandated IS choice for picloram quantification in vegetables, fruits, and processed food products under EU and Codex Alimentarius residue monitoring programs.

Pharmacokinetic and Metabolic Fate Studies of Picloram in Plants and Animals

Research studies investigating picloram uptake, translocation, and metabolism in plant systems or toxicokinetic studies in animal models require precise quantification of picloram and its metabolites in complex biological matrices. The class-level evidence from the systematic deuterated vs. 13C6 IS comparison demonstrates that 13C6 labeling avoids the −38.4% to −59.2% quantitative bias observed with deuterated IS [2], ensuring that reported tissue concentrations and metabolic rate constants are accurate and reproducible across laboratories.

Herbicide Degradation and Photolysis Studies Requiring Stable Isotope Tracing

Environmental fate studies examining picloram photodegradation, hydrolysis, and microbial degradation pathways benefit from Picloram-13C6 as a tracer that is chemically identical to the unlabeled analyte but mass-resolved by MS. The +6 Da mass shift positions the IS outside the chlorine isotopologue envelope [1], enabling unambiguous differentiation between parent picloram, its isotopologues, and degradation products in complex environmental extracts, which is critical for calculating mass balances and degradation rate constants with confidence.

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